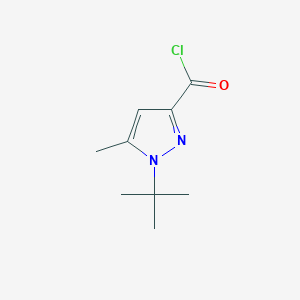

1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride

Description

The exact mass of the compound 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-tert-butyl-5-methylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O/c1-6-5-7(8(10)13)11-12(6)9(2,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXVJLQSMVDBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)(C)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370880 | |

| Record name | 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-94-7 | |

| Record name | 1-(1,1-Dimethylethyl)-5-methyl-1H-pyrazole-3-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 306936-94-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride. This document is not a mere compilation of data but a synthesis of established chemical principles and field-proven insights. The pyrazole scaffold is a cornerstone of modern medicinal and agrochemical research, and understanding the synthesis and reactivity of its derivatives is paramount for innovation.[1][2] This guide is structured to provide not just the "what" but the "why," empowering researchers to make informed decisions in their synthetic endeavors. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Core Compound Analysis: 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride

1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride is a substituted pyrazole derivative featuring a reactive acyl chloride moiety. The strategic placement of a bulky tert-butyl group at the 1-position and a methyl group at the 5-position influences the molecule's steric and electronic properties, which in turn dictates its reactivity and potential applications. The acyl chloride functional group serves as a versatile handle for introducing the pyrazole core into larger, more complex molecules through nucleophilic acyl substitution reactions.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key properties of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃ClN₂O | N/A |

| Molecular Weight | 200.67 g/mol | N/A |

| CAS Number | 306936-94-7 | N/A |

| Appearance | Pale yellow solid (predicted) | [3] |

| Boiling Point | 117 °C (Predicted) | [4] |

| Density | 1.16±0.1 g/cm³ (Predicted) | [4] |

Strategic Synthesis Pathway

The overall synthetic workflow can be visualized as a three-stage process:

-

Pyrazole Ring Formation: Construction of the core heterocyclic structure.

-

Ester Hydrolysis: Conversion of a stable ester intermediate to the corresponding carboxylic acid.

-

Acyl Chloride Formation: Activation of the carboxylic acid to the final reactive acyl chloride.

Caption: A three-stage synthetic workflow for 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride.

Stage 1: Synthesis of Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate

The cornerstone of this synthesis is the Paal-Knorr reaction or a similar condensation reaction to form the pyrazole ring. This involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, tert-butylhydrazine is the logical choice to introduce the 1-tert-butyl group. The selection of the β-dicarbonyl component is critical for achieving the desired substitution pattern. A plausible starting material is a derivative of ethyl acetoacetate.

Experimental Protocol (Generalized):

-

Reaction Setup: To a solution of the appropriate β-dicarbonyl precursor in a suitable solvent such as ethanol, add tert-butylhydrazine.[6]

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[7]

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Stage 2: Hydrolysis to 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic Acid

The ethyl ester from Stage 1 is a stable intermediate that requires hydrolysis to the corresponding carboxylic acid before conversion to the acyl chloride. Base-catalyzed hydrolysis is a standard and effective method for this transformation.

Experimental Protocol (Generalized):

-

Reaction Setup: Dissolve the ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide.[8]

-

Reaction Conditions: The mixture is heated at reflux for a period sufficient to ensure complete hydrolysis, as monitored by TLC.

-

Work-up and Purification: After cooling, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.

Stage 3: Formation of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride

The final step is the conversion of the carboxylic acid to the highly reactive acyl chloride. This is a crucial activation step for subsequent derivatization. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous and easily removed. Oxalyl chloride is another excellent alternative, often used with a catalytic amount of DMF.

Experimental Protocol (Generalized):

-

Reaction Setup: In a fume hood, suspend the 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid in an inert solvent such as dichloromethane or toluene.

-

Reagent Addition: Add thionyl chloride, either neat or in a solvent, dropwise to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to reflux until the evolution of gases ceases and the starting material is fully consumed (monitored by the disappearance of the solid and/or TLC).

-

Work-up: The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step due to its moisture sensitivity.

Caption: A simplified mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Applications in Research and Development

Pyrazole-containing compounds are of significant interest in both the pharmaceutical and agrochemical industries due to their diverse biological activities.[1][2]

Agrochemical Applications

A significant application of pyrazole carboxamides, which are synthesized from pyrazole carbonyl chlorides, is in the development of insecticides. These compounds often act as Ryanodine Receptor (RyR) modulators in insects, leading to uncontrolled calcium release from internal stores, resulting in muscle contraction, paralysis, and death. The specific substituents on the pyrazole ring, such as the tert-butyl and methyl groups in the title compound, are crucial for tuning the molecule's efficacy and selectivity.[9][10]

Medicinal Chemistry

In medicinal chemistry, the pyrazole core is a privileged scaffold found in numerous approved drugs.[1] The acyl chloride functionality of 1-tert-butyl-5-methyl-1H-pyrazole-3-carbonyl chloride allows for its facile incorporation into various molecular frameworks to generate libraries of compounds for screening against different biological targets. The resulting amides, esters, and ketones can be evaluated for a wide range of therapeutic activities.

Safety and Handling

Acyl chlorides are inherently reactive and require careful handling. Based on the safety data for analogous compounds, 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride is expected to be corrosive and water-reactive.[3][11]

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Moisture Sensitivity: The compound is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. It should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

-

Incompatible Materials: Avoid contact with water, alcohols, amines, and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.

First Aid Measures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Characterization and Analytical Data

Expected Spectroscopic Data:

-

¹H NMR: The spectrum should show a singlet for the tert-butyl protons, a singlet for the methyl protons, and a singlet for the pyrazole ring proton. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl chloride group.

-

¹³C NMR: The spectrum will display characteristic signals for the tert-butyl and methyl carbons, the pyrazole ring carbons, and the carbonyl carbon, which is expected to be in the downfield region typical for acyl chlorides.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected, typically in the range of 1770-1815 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak, as well as fragmentation patterns characteristic of the loss of chlorine and fragmentation of the tert-butyl group.

Conclusion

1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride is a valuable building block for the synthesis of novel compounds with potential applications in agrochemicals and medicinal chemistry. Its synthesis, while requiring a multi-step approach, relies on well-established and reliable chemical transformations. A thorough understanding of its reactivity and careful handling are essential for its successful utilization in research and development. This guide provides a comprehensive overview of the available information and a framework for the safe and effective use of this important synthetic intermediate.

References

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. [Link]

- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

- Pyrazole derivatives, their production and use.

-

Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1H-Abbas/a12b9a786e2418e9772323e0302b11e285d82006]([Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.

-

Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter. [Link]

-

Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter. [Link]

-

Material Safety Data Sheet. Cole-Parmer. [Link]

-

Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA. [Link]

-

The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. ACS Publications. [Link]

-

A practical chlorination of tert -butyl esters with PCl 3 generating acid chlorides. J-STAGE. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

Sources

- 1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]

- 2. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 15131401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOLE-5-CARBONYL CHLORIDE | 160842-62-6 [chemicalbook.com]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

Structure Elucidation of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride: A Multi-technique Approach

An In-Depth Technical Guide for Drug Development Professionals and Researchers

Abstract

1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride is a key heterocyclic building block, valuable in the synthesis of novel pharmaceutical and agrochemical agents. Its reactive acyl chloride moiety allows for facile derivatization, making it a versatile synthon for creating libraries of pyrazole-based compounds.[1][2] Given its role as a critical intermediate, unambiguous structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the identity of final target molecules. This guide provides a comprehensive, field-proven framework for the complete structure elucidation of this compound, integrating synthetic strategy with a suite of modern analytical techniques. We will detail the causality behind experimental choices and present self-validating protocols for mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, culminating in an integrated confirmation of the target structure.

Synthetic Pathway and Rationale

The logical synthesis of the title compound begins with the construction of its stable carboxylic acid precursor, followed by conversion to the more reactive acyl chloride. This two-step approach ensures high yields and purity, as the intermediate carboxylic acid can be easily purified before the final, moisture-sensitive chlorination step.

Synthesis of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic Acid

The pyrazole core is efficiently constructed via the condensation of a β-dicarbonyl equivalent with tert-butylhydrazine.[3] This reaction establishes the specific regioisomer required.

Conversion to 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation, most reliably achieved using thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] Thionyl chloride is often preferred for its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which are easily removed.

Experimental Protocol: Synthesis of Acyl Chloride

Objective: To convert 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid to its corresponding acyl chloride.

Materials:

-

1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0-3.0 eq)

-

Anhydrous Toluene or Dichloromethane (DCM)

-

Catalytic N,N-Dimethylformamide (DMF) (optional, 1-2 drops)

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the pyrazole carboxylic acid.

-

Add anhydrous toluene or DCM as the solvent.

-

Slowly add thionyl chloride to the suspension at room temperature with vigorous stirring. If desired, add a catalytic amount of DMF.

-

Heat the reaction mixture to reflux (typically 80°C for toluene) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.

-

The resulting crude acyl chloride, often an oil or low-melting solid, can be used directly for the next step or purified by vacuum distillation if necessary. Due to its reactivity, especially with moisture, it should be handled under anhydrous conditions.[6]

Spectroscopic Elucidation: A Cohesive Analysis

A multi-pronged spectroscopic approach is essential for unambiguous structure verification. Each technique provides a unique and complementary piece of the structural puzzle.

Mass Spectrometry (MS)

Causality: MS is the initial and most direct method to confirm the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) further provides the exact mass, allowing for the confident determination of the molecular formula (C₉H₁₃ClN₂O).[7] The fragmentation pattern offers corroborating evidence for the proposed structure.

Expected Data:

-

Molecular Formula: C₉H₁₃ClN₂O

-

Molecular Weight: 216.07 g/mol

| Ion | Predicted m/z | Identity | Rationale |

| [M]⁺ | 216/218 | Molecular Ion | Presence of one chlorine atom results in a characteristic ~3:1 isotopic pattern for the M⁺ and M+2 peaks. |

| [M-C₄H₉]⁺ | 159/161 | Loss of tert-butyl | A very common and often dominant fragmentation for tert-butyl containing compounds, leading to a stable cation.[8] |

| [M-COCl]⁺ | 153 | Loss of carbonyl chloride | Cleavage of the acyl chloride group to yield the stable pyrazole cation. |

| [C₄H₉]⁺ | 57 | tert-butyl cation | A highly stable tertiary carbocation, frequently observed as a prominent peak. |

Experimental Protocol (EI-MS):

-

Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or DCM) into the mass spectrometer via direct infusion or GC-MS.

-

Employ electron ionization (EI) at a standard energy of 70 eV.

-

Acquire the mass spectrum over a range of m/z 50-300.

-

Analyze the resulting spectrum for the molecular ion cluster and characteristic fragment ions.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is exceptionally powerful for identifying functional groups. For this molecule, its primary role is to confirm the presence of the C=O bond within an acyl chloride environment, which has a highly characteristic and intense absorption at a high wavenumber, and to verify the absence of the broad O-H stretch from the starting carboxylic acid.[5]

Expected Data:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| ~2980-2870 | Medium-Strong | C-H (sp³) Stretch | Corresponds to the aliphatic C-H bonds in the tert-butyl and methyl groups.[7] |

| ~1785-1750 | Very Strong, Sharp | C=O Stretch (Acyl Chloride) | This is the key diagnostic peak. Its high frequency is due to the electron-withdrawing effect of the chlorine atom.[5][9] |

| ~1580 | Medium | C=N/C=C Stretch | Aromatic/heterocyclic ring stretching of the pyrazole core. |

| ~1370 | Medium | C-H Bend | Characteristic bending for the tert-butyl group. |

| ~850-600 | Medium-Strong | C-Cl Stretch | Confirms the presence of the carbon-chlorine bond.[9] |

Experimental Protocol (ATR-IR):

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent like isopropanol.

-

Record a background spectrum.

-

Place a small amount (a single drop or a few crystals) of the neat sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the definitive technique for mapping the carbon-hydrogen framework of the molecule. ¹H and ¹³C NMR spectra provide information on the chemical environment, connectivity, and quantity of each type of proton and carbon atom, allowing for the unequivocal confirmation of the specific 1,5-disubstituted pyrazole isomer.

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.3 | Singlet (s) | 1H | H-4 (pyrazole) | The sole proton on the electron-rich pyrazole ring appears as a singlet.[7] |

| ~2.4 | Singlet (s) | 3H | CH ₃-5 | Methyl group attached to the pyrazole ring.[10] |

| ~1.6 | Singlet (s) | 9H | t-Bu | The nine equivalent protons of the tert-butyl group produce a strong, characteristic singlet.[11] |

Expected ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C =O | The carbonyl carbon of the acyl chloride is highly deshielded. |

| ~150 | C -5 | Pyrazole carbon bearing the methyl group. |

| ~148 | C -3 | Pyrazole carbon bearing the carbonyl chloride group. |

| ~110 | C -4 | The sole CH carbon of the pyrazole ring. |

| ~60 | C q (t-Bu) | The quaternary carbon of the tert-butyl group.[7] |

| ~30 | C H₃ (t-Bu) | The three equivalent methyl carbons of the tert-butyl group.[7] |

| ~14 | C H₃-5 | The methyl carbon attached at the C-5 position.[10] |

Experimental Protocol (NMR):

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H spectrum, ensuring proper shimming for high resolution.

-

Acquire the proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

Conclusion: An Integrated and Self-Validating Verdict

-

MS confirms the molecular weight (216/218 amu) and elemental formula (C₉H₁₃ClN₂O), with fragmentation patterns (loss of 57 and 63 amu) supporting the presence of tert-butyl and carbonyl chloride groups.

-

IR spectroscopy provides definitive evidence for the acyl chloride functional group via its intense C=O stretch near 1785 cm⁻¹ and confirms the absence of the precursor carboxylic acid.

-

¹H and ¹³C NMR spectroscopy provides the final, unambiguous proof of the molecular architecture, confirming the 1,5-substitution pattern on the pyrazole ring and the precise location and nature of the tert-butyl, methyl, and carbonyl chloride substituents.

This integrated, multi-technique workflow represents a robust and reliable system for structure elucidation, ensuring the quality and identity of critical chemical intermediates in the research and development pipeline.

References

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]

-

Semantic Scholar. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Available from: [Link]

-

ACS Omega. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Available from: [Link]

-

Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available from: [Link]

-

ResearchGate. Mass spectrometric study of some pyrazoline derivatives. Available from: [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. Available from: [Link]

-

University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. Available from: [Link]

-

ResearchGate. Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Available from: [Link]

-

SlidePlayer. Carbonyl - compounds - IR - spectroscopy. Available from: [Link]

-

NIH National Center for Biotechnology Information. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available from: [Link]

-

Journal of the Chemical Society B: Physical Organic. Electron-impact induced fragmentations of pyrazoles. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

-

Wikipedia. Acyl chloride. Available from: [Link]

-

Chemistry Blog. Infrared spectra of acid chlorides. Available from: [Link]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available from: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. jocpr.com [jocpr.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acyl chloride - Wikipedia [en.wikipedia.org]

- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 10. rsc.org [rsc.org]

- 11. acdlabs.com [acdlabs.com]

1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride IR spectroscopy

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride, a key heterocyclic intermediate in synthetic chemistry. As a Senior Application Scientist, the following narrative synthesizes fundamental spectroscopic principles with practical, field-proven insights to facilitate the accurate identification and characterization of this compound. The structure of this guide is designed to logically flow from molecular theory to experimental practice, ensuring a thorough understanding for both analytical chemists and synthetic researchers.

Introduction: The Significance of Structural Verification

1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are foundational scaffolds in medicinal chemistry and drug discovery, valued for their diverse pharmacological activities.[1] The subject molecule, featuring a reactive acyl chloride group, serves as a critical building block for creating more complex derivatives, such as amides and esters, in the development of new chemical entities.

Given its role as a synthetic intermediate, verifying the structure and purity of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride is paramount. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and providing a unique molecular "fingerprint." This guide will deconstruct the expected IR spectrum of this molecule, correlating specific absorption bands with their underlying molecular vibrations.

Molecular Structure and Key Vibrational Modes

To interpret the IR spectrum, we must first identify the constituent functional groups within the molecule. Each group possesses characteristic vibrational frequencies (stretching and bending) that serve as spectroscopic markers.

Caption: Molecular structure of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride.

The primary functional groups and structural motifs expected to yield significant IR absorptions are:

-

Acyl Chloride (-COCl): The carbonyl (C=O) and carbon-chlorine (C-Cl) bonds.

-

Pyrazole Ring: A five-membered aromatic ring containing C=N, C=C, and C-N bonds.[1]

-

Alkyl Groups: The tert-butyl and methyl substituents, characterized by sp³ C-H bonds.

-

Aromatic C-H: The single sp² C-H bond on the pyrazole ring.

Interpreting the Spectrum: A Region-by-Region Analysis

The mid-IR spectrum (4000-400 cm⁻¹) is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

The Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)

This region contains the most diagnostic peaks, primarily from stretching vibrations of key bonds.

-

C-H Stretching Vibrations (~3100 cm⁻¹ and 3000-2850 cm⁻¹):

-

A weak to medium intensity peak is anticipated just above 3000 cm⁻¹ , corresponding to the stretching vibration of the sp² C-H bond on the pyrazole ring.[2]

-

A series of strong, sharp peaks will dominate the 2850-3000 cm⁻¹ range. These are characteristic of the sp³ C-H stretching vibrations from the numerous C-H bonds in the tert-butyl and methyl groups.[2][3]

-

-

Carbonyl (C=O) Stretching Vibration (~1770 cm⁻¹):

-

This is arguably the most critical and intense absorption in the spectrum. The C=O stretch of an acyl chloride is found at a significantly higher frequency than that of ketones, esters, or amides due to the strong electron-withdrawing inductive effect of the chlorine atom.[4]

-

For aliphatic acyl chlorides, this band typically appears in the 1810-1775 cm⁻¹ range.[5][6] The pyrazole ring, being aromatic, may introduce slight conjugation, which typically lowers the C=O frequency. Therefore, a very strong and sharp absorption is predicted in the 1780-1760 cm⁻¹ range. The high frequency of this peak is a definitive marker for the acyl chloride functionality.

-

-

Pyrazole Ring Stretching Vibrations (C=N, C=C) (~1600-1450 cm⁻¹):

-

The pyrazole ring will produce a series of medium to strong absorptions corresponding to C=N and C=C stretching vibrations. A notable peak for the C=N stretch in a pyrazole derivative is often observed around 1595 cm⁻¹ .[1] Additional ring stretching bands will appear throughout this region.

-

The Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)

This region contains a complex array of peaks resulting from bending vibrations and single-bond stretches. While individual peak assignment can be challenging, the overall pattern is unique to the molecule.

-

C-H Bending Vibrations (~1470-1365 cm⁻¹):

-

Asymmetric and symmetric bending of the methyl (CH₃) and methylene-equivalent (in the tert-butyl group) C-H bonds will produce medium-intensity peaks around 1470-1450 cm⁻¹ .[3]

-

A hallmark of the tert-butyl group is the presence of two distinct peaks for symmetric bending, often seen around 1390 cm⁻¹ and 1365 cm⁻¹ . This characteristic split peak is a strong indicator of the tert-butyl substituent.[3]

-

-

C-N and C-C Stretching Vibrations (~1300-1000 cm⁻¹):

-

Stretching vibrations of the C-N bonds within the pyrazole ring and connecting to the tert-butyl group will appear in this region. A C-N stretching vibration for a pyrazole ring has been noted at around 1290 cm⁻¹.[7] This area will contain multiple overlapping peaks of varying intensities.

-

-

C-Cl Stretching Vibration (~730-550 cm⁻¹):

-

The C-Cl stretch from the acyl chloride group gives rise to a medium to strong absorption in the low-frequency end of the fingerprint region. This band can sometimes be split due to the presence of rotational isomers.[6] Its presence confirms the acyl chloride moiety.

-

Summary of Predicted IR Absorptions

The following table consolidates the expected key vibrational frequencies, their assignments, and anticipated intensities for 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3100 | C-H Stretch (sp²) | Pyrazole Ring | Weak to Medium |

| 2980 - 2850 | C-H Stretch (sp³) | tert-Butyl, Methyl | Strong |

| 1780 - 1760 | C=O Stretch | Acyl Chloride | Very Strong, Sharp |

| ~1595 | C=N Stretch | Pyrazole Ring | Medium to Strong |

| ~1550 - 1450 | C=C Stretch | Pyrazole Ring | Medium |

| 1470 - 1450 | C-H Bend (Asymmetric) | tert-Butyl, Methyl | Medium |

| 1390 & 1365 | C-H Bend (Symmetric) | tert-Butyl (split) | Medium, Sharp |

| ~1290 | C-N Stretch | Pyrazole Ring | Medium |

| 730 - 550 | C-Cl Stretch | Acyl Chloride | Medium to Strong |

Experimental Protocol: Acquiring a High-Quality Spectrum

The following protocol outlines the standard procedure for obtaining an FT-IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid or liquid samples.

Critical Safety Precautions

CAUSALITY: 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride is a reactive and hazardous chemical. The acyl chloride functional group reacts readily with moisture (including atmospheric humidity) to produce hydrochloric acid.

-

Hazard Identification: The compound is classified as corrosive, causing severe skin burns and eye damage.[8][9] It is also water-reactive.[9]

-

Required PPE: All handling must be conducted inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles.

-

Handling: Use inert spatulas. Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and hazardous reactions.[8]

ATR-FTIR Workflow

This workflow is a self-validating system; the background scan accounts for environmental and instrumental artifacts, ensuring the final spectrum is solely from the analyte.

Caption: Standard workflow for ATR-FTIR data acquisition.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FT-IR spectrometer and sample compartment are purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

-

Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the absorbance of the crystal and the atmosphere, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount (typically a few milligrams) of the solid 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride onto the center of the ATR diamond or germanium crystal.

-

Pressure Application: For solid samples, lower the pressure anvil and apply consistent pressure to ensure good contact between the sample and the crystal surface. This is critical for achieving a high-quality spectrum with good peak intensity.

-

Sample Spectrum Collection: Acquire the spectrum of the sample. The instrument will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After data collection, raise the pressure arm and thoroughly clean the sample from the ATR crystal using a suitable dry solvent (e.g., isopropanol or acetone, if compatible) and a soft laboratory wipe. Ensure the crystal is completely clean before the next measurement.

-

Data Analysis: Use the spectrometer software to label the peaks of interest and compare the resulting spectrum to the predictions outlined in this guide to confirm the compound's identity.

Conclusion

The IR spectrum of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride is defined by several key features that enable its unambiguous identification. The most diagnostic of these is the very strong and sharp carbonyl (C=O) absorption at a high wavenumber (1780-1760 cm⁻¹), characteristic of an acyl chloride. This, combined with strong sp³ C-H stretching peaks below 3000 cm⁻¹, the characteristic split bending peak of the tert-butyl group around 1365 cm⁻¹, and the complex pattern of the pyrazole ring and C-Cl bond in the fingerprint region, provides a robust analytical signature. By following the detailed protocol and understanding the spectral correlations presented, researchers can confidently verify the structural integrity of this valuable synthetic intermediate.

References

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Abood, N. A., & Al-Shlhai, R. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. WebSpectra. [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl...[Link]

-

ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6). [Link]

-

PubChem. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]

-

Canadian Science Publishing. (n.d.). The Infrared and Raman Spectra and Vibrational Assignment of t-Butyl Bromide-h9 and -d9. [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. [Link]

-

PubMed. (2007). Vibrational analysis of n-butyl, isobutyl, sec-butyl and tert-butyl nitrite. National Center for Biotechnology Information. [Link]

-

Loba Chemie. (n.d.). Infrared spectra of acid chlorides. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-(TERT-BUTYL)-1-METHYL-1H-PYRAZOLE-5-CARBONYL CHLORIDE | 160842-62-6 [chemicalbook.com]

- 9. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to the Synthesis of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride, a key building block in medicinal chemistry and drug discovery. The document details a robust and efficient three-step synthetic pathway, commencing with the regioselective synthesis of the pyrazole core, followed by ester hydrolysis, and culminating in the formation of the target acid chloride. This guide is intended for researchers and scientists in the field of organic synthesis and drug development, offering not only detailed experimental protocols but also insights into the underlying chemical principles, safety considerations, and characterization of the synthesized compounds.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and approved pharmaceuticals.[1] The pyrazole scaffold, a five-membered ring with two adjacent nitrogen atoms, offers a unique combination of electronic properties and steric features that allows for diverse functionalization and interaction with various biological targets.[1] The specific compound, 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride, is a valuable intermediate for the synthesis of a wide range of amide, ester, and ketone derivatives, making it a crucial component in the development of novel therapeutic agents. The tert-butyl group at the N1 position provides steric bulk and enhances lipophilicity, while the methyl group at C5 and the reactive carbonyl chloride at C3 offer key points for molecular elaboration.

This guide presents a logical and field-proven synthetic approach to this important molecule, emphasizing experimental design, mechanistic understanding, and safe laboratory practices.

Overall Synthetic Strategy

The synthesis of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride is most effectively achieved through a three-step sequence, as illustrated below. This strategy ensures high regioselectivity in the initial pyrazole formation and employs standard, reliable transformations for the subsequent functional group manipulations.

Caption: Overall three-step synthetic workflow.

Part 1: Synthesis of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic Acid (Precursor)

The synthesis of the carboxylic acid precursor is achieved in two sequential steps: the formation of the pyrazole ring system via condensation, followed by the hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate

The foundational step involves the Knorr pyrazole synthesis, a condensation reaction between a β-dicarbonyl compound and a hydrazine derivative. In this case, ethyl 2,4-dioxopentanoate is reacted with tert-butylhydrazine hydrochloride. The reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid to facilitate the condensation.

Reaction Scheme:

Caption: Pyrazole ring formation via condensation.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,4-dioxopentanoate (1.0 eq.), tert-butylhydrazine hydrochloride (1.05 eq.), and absolute ethanol as the solvent.

-

Acid Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction at reflux temperature.

-

Acetic Acid Catalyst: The acid catalyst protonates one of the carbonyl groups of the dicarbonyl compound, making it more electrophilic and promoting the initial nucleophilic attack by the hydrazine.

-

Aqueous Work-up: The wash with sodium bicarbonate neutralizes the acidic catalyst and any remaining acidic impurities.

Step 2: Hydrolysis of Ethyl 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylate

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a standard base-catalyzed saponification procedure.

Reaction Scheme:

Caption: Base-catalyzed ester hydrolysis.

Experimental Protocol:

-

Reaction Setup: Dissolve the pyrazole ester from Step 1 in a mixture of ethanol and water. Add an excess of sodium hydroxide (e.g., 2-3 eq.).

-

Reaction Execution: Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or hexane to remove any unreacted ester. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3, which will precipitate the carboxylic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Characterization of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic Acid:

While specific literature data for this exact compound is scarce, the following are expected spectroscopic characteristics based on its structure and data from similar compounds.[1]

| Property | Expected Value |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃) | δ (ppm): ~1.6 (s, 9H, t-Bu), ~2.5 (s, 3H, CH₃), ~6.4 (s, 1H, pyrazole-H), ~11-12 (br s, 1H, COOH) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~12 (CH₃), ~30 (C(CH₃)₃), ~62 (C(CH₃)₃), ~110 (pyrazole-CH), ~140 (pyrazole-C), ~150 (pyrazole-C), ~165 (COOH) |

| IR (KBr, cm⁻¹) | ~3000-2500 (br, O-H stretch), ~1700 (C=O stretch), ~1550 (C=N stretch) |

| Mass Spec (ESI-) | m/z: [M-H]⁻ expected around 195.11 |

Part 2: Synthesis of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride (Target Molecule)

The final step is the conversion of the carboxylic acid to the highly reactive acid chloride. This is a critical transformation that enables subsequent derivatization. Thionyl chloride is a common and effective reagent for this purpose. Alternatively, oxalyl chloride can be used, often with a catalytic amount of dimethylformamide (DMF).

Step 3: Chlorination of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic Acid

Reaction Scheme:

Caption: Conversion of carboxylic acid to acid chloride.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (containing calcium chloride or calcium sulfate). Add the carboxylic acid from Step 2 and an anhydrous solvent such as toluene or dichloromethane (DCM).

-

Reagent Addition: Slowly add an excess of thionyl chloride (e.g., 2-3 eq.) to the suspension at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Isolation: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used in the next step without further purification due to its reactivity. If purification is necessary, it can be attempted by distillation under high vacuum.

Characterization of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride:

| Property | Expected Value |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| ¹H NMR (CDCl₃) | δ (ppm): ~1.6 (s, 9H, t-Bu), ~2.6 (s, 3H, CH₃), ~6.5 (s, 1H, pyrazole-H) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~13 (CH₃), ~30 (C(CH₃)₃), ~63 (C(CH₃)₃), ~112 (pyrazole-CH), ~142 (pyrazole-C), ~152 (pyrazole-C), ~162 (COCl) |

| IR (neat, cm⁻¹) | ~1760 (strong, C=O stretch of acid chloride) |

Safety and Handling

-

tert-Butylhydrazine hydrochloride: This compound is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Thionyl chloride and Oxalyl chloride: These reagents are highly corrosive, toxic, and react violently with water. All manipulations must be performed in a fume hood. Inhalation of vapors can cause severe respiratory irritation. Skin and eye contact will result in severe burns. Always wear appropriate PPE, including heavy-duty gloves and a face shield. Reactions should be equipped with a gas trap to neutralize the evolving HCl and SO₂ gases.

-

Quenching Procedures: Excess thionyl chloride should be quenched carefully by slowly adding it to a large volume of cold, saturated sodium bicarbonate solution with vigorous stirring in a fume hood.

Conclusion

The synthesis of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbonyl chloride presented in this guide is a reliable and scalable route to a valuable synthetic intermediate. By following the detailed protocols and adhering to the safety precautions, researchers can efficiently produce this compound for use in a variety of applications, particularly in the design and synthesis of novel drug candidates. The logical progression from readily available starting materials, coupled with the high-yield transformations, makes this a practical approach for both academic and industrial laboratories.

References

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

Sources

An In-Depth Technical Guide to the Isomers of tert-Butyl-methyl-pyrazole-carbonyl Chloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, with their versatile scaffold appearing in a wide array of approved pharmaceuticals.[1] The tert-butyl-methyl-pyrazole-carbonyl chloride isomers represent a critical class of building blocks for the synthesis of novel drug candidates. The precise arrangement of the tert-butyl, methyl, and carbonyl chloride groups on the pyrazole ring significantly influences the molecule's steric and electronic properties, ultimately impacting its reactivity and the biological activity of its derivatives. This guide provides a comprehensive overview of the key isomers of tert-butyl-methyl-pyrazole-carbonyl chloride, with a focus on their regioselective synthesis, detailed characterization, and strategic application in drug discovery and agrochemical research.

The Strategic Importance of Pyrazole Isomers in Chemical Biology

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique structural features allow it to participate in a variety of non-covalent interactions with biological targets, leading to a broad spectrum of pharmacological activities.[1] Pyrazole-containing drugs on the market include the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and the anticancer drug crizotinib. The functionalization of the pyrazole ring with substituents such as tert-butyl and methyl groups allows for the fine-tuning of a compound's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. The carbonyl chloride moiety serves as a highly reactive handle for the introduction of diverse functional groups through reactions with nucleophiles like amines and alcohols, enabling the rapid generation of compound libraries for biological screening.

The isomeric configuration of these substituents is of paramount importance. A change in the position of the tert-butyl group, for instance, can dramatically alter the molecule's shape and how it fits into a protein's binding pocket. Therefore, the ability to selectively synthesize and unambiguously identify specific isomers is a critical skill for any medicinal or process chemist.

Key Isomers and Their Synthetic Pathways

The most synthetically accessible and pharmaceutically relevant isomers of tert-butyl-methyl-pyrazole-carbonyl chloride are derived from the 1,3,5- and 1,5,3-trisubstituted pyrazole cores. The regioselectivity of the pyrazole ring formation is typically controlled during the initial cyclization step, often a Knorr-type condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.

Synthesis of 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride

This isomer is a valuable building block in the synthesis of a variety of bioactive molecules. Its synthesis commences with the regioselective condensation of a β-diketone with methylhydrazine.

Synthetic Workflow:

Synthetic pathway for 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride.

Experimental Protocol: Synthesis of 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid

-

Step 1: Synthesis of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine. To a solution of pivaloylacetonitrile in a suitable solvent (e.g., ethanol), add methylhydrazine. The reaction mixture is then heated to reflux to drive the cyclization. The regioselectivity is governed by the initial nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the more electrophilic carbonyl carbon of the diketone.

-

Step 2: Conversion to the Carboxylic Acid. The resulting 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine can be converted to the carboxylic acid via a Sandmeyer-type reaction sequence. The amine is first diazotized using sodium nitrite in an acidic medium, followed by reaction with a cyanide source (e.g., copper(I) cyanide) to yield the nitrile. Subsequent hydrolysis of the nitrile under acidic or basic conditions affords the desired carboxylic acid.

Experimental Protocol: Conversion to the Carbonyl Chloride

-

Chlorination. To a solution of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid in an inert solvent such as dichloromethane or toluene, add an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A catalytic amount of dimethylformamide (DMF) is often added when using oxalyl chloride.

-

Work-up. The reaction is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude carbonyl chloride, which can often be used in the next step without further purification.

Synthesis of 5-(tert-Butyl)-1-methyl-1H-pyrazole-3-carbonyl chloride

The synthesis of this isomer requires a different starting diketone to achieve the desired regiochemistry.

Synthetic Workflow:

Synthetic pathway for 5-(tert-butyl)-1-methyl-1H-pyrazole-3-carbonyl chloride.

Experimental Protocol: Synthesis of 5-(tert-Butyl)-1-methyl-1H-pyrazole-3-carboxylic acid

-

Step 1: Synthesis of the Pyrazole Ester. The condensation of a 1,3-dicarbonyl equivalent, such as 1,1-dimethoxy-4,4-dimethyl-3-pentanone, with methylhydrazine in the presence of an acid catalyst yields the corresponding pyrazole ester. The regiochemical outcome is again determined by the relative electrophilicity of the carbonyl groups and the nucleophilicity of the hydrazine nitrogens.

-

Step 2: Hydrolysis. The resulting ethyl or methyl ester is then hydrolyzed to the carboxylic acid using standard conditions, such as heating with aqueous sodium hydroxide followed by acidification.

Experimental Protocol: Conversion to the Carbonyl Chloride

The conversion of 5-(tert-butyl)-1-methyl-1H-pyrazole-3-carboxylic acid to the corresponding carbonyl chloride follows the same general procedure as described for the 3,5-isomer, utilizing a chlorinating agent like thionyl chloride or oxalyl chloride.

Spectroscopic Characterization and Isomer Differentiation

Unambiguous identification of the synthesized isomers is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Workflow for Isomer Characterization:

Workflow for the characterization and identification of pyrazole isomers.

Comparative Spectroscopic Data:

| Isomer | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid | ~1.3 (s, 9H, t-Bu), ~3.9 (s, 3H, N-CH₃), ~6.7 (s, 1H, pyrazole-H) | ~30 (C(CH₃)₃), ~32 (C(CH₃)₃), ~39 (N-CH₃), ~108 (C4), ~140 (C5), ~160 (C3), ~165 (COOH) |

| 5-(tert-Butyl)-1-methyl-1H-pyrazole-3-carboxylic acid | ~1.4 (s, 9H, t-Bu), ~4.0 (s, 3H, N-CH₃), ~6.8 (s, 1H, pyrazole-H) | ~30 (C(CH₃)₃), ~33 (C(CH₃)₃), ~37 (N-CH₃), ~107 (C4), ~148 (C3), ~158 (C5), ~164 (COOH) |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

The key differentiating feature in the ¹H NMR spectra is often the chemical shift of the pyrazole ring proton. In the ¹³C NMR spectra, the chemical shifts of the carbon atoms of the pyrazole ring, particularly C3 and C5, are diagnostic. Two-dimensional NMR techniques such as HSQC and HMBC are invaluable for unambiguously assigning all proton and carbon signals.

Applications in Drug Discovery and Agrochemicals

The tert-butyl-methyl-pyrazole-carbonyl chloride isomers are versatile intermediates for the synthesis of a wide range of biologically active compounds.

Medicinal Chemistry

These building blocks have been incorporated into molecules targeting a variety of diseases. For example, derivatives of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride have been investigated as inhibitors of various enzymes and receptors implicated in cancer and inflammatory diseases. The tert-butyl group can provide steric bulk that can enhance selectivity for a particular biological target, while the methyl group can modulate solubility and metabolic stability.

A notable application is in the development of kinase inhibitors. The pyrazole core can act as a hinge-binding motif, while the substituents can be tailored to occupy specific pockets in the ATP-binding site of the kinase.

Agrochemicals

The pyrazole scaffold is also prominent in modern agrochemicals, particularly in fungicides and insecticides. The unique electronic properties of the pyrazole ring contribute to the potent activity of these compounds. The tert-butyl and methyl substituents can enhance the compound's efficacy and spectrum of activity against various pests and pathogens. The carbonyl chloride handle allows for the straightforward synthesis of amide and ester derivatives, which are common functionalities in commercial agrochemicals.

Conclusion

The isomers of tert-butyl-methyl-pyrazole-carbonyl chloride are indispensable tools for the modern medicinal and agrochemical chemist. A thorough understanding of their regioselective synthesis and a mastery of their spectroscopic characterization are essential for the efficient discovery and development of novel bioactive molecules. The synthetic flexibility and the tunable physicochemical properties afforded by these building blocks ensure their continued importance in the quest for new and improved therapeutics and crop protection agents.

References

-

Becerra, D.; Castillo, J.-C. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank2025 , 2025, M1992. [Link]

-

Faria, J. V.; et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules2018 , 23, 2686. [Link]

-

Zhang, C.; et al. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E2007 , E63, o4209. [Link]

- European Patent Office. Pyrazole derivatives, their production and use. EP 0411507 A1.

- Google Patents. 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. WO2015067782A1.

Sources

Regioselectivity in Knorr pyrazole synthesis with unsymmetrical ketones

An In-Depth Technical Guide to Regioselectivity in the Knorr Pyrazole Synthesis with Unsymmetrical Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a pivotal method for constructing the pyrazole core, a privileged scaffold in medicinal chemistry. While the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative appears straightforward, the use of unsymmetrical 1,3-dicarbonyls introduces the significant challenge of regioselectivity. This guide provides a comprehensive exploration of the mechanistic nuances and experimental factors that govern the regiochemical outcome of the Knorr pyrazole synthesis. By synthesizing insights from seminal and contemporary research, we aim to equip researchers with the knowledge to predict and control the formation of specific pyrazole regioisomers, a critical aspect of efficient drug design and development.

Introduction: The Enduring Significance of the Knorr Pyrazole Synthesis

The pyrazole moiety is a fundamental structural motif found in a vast array of biologically active compounds. Its presence in blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (used to treat erectile dysfunction), and Rimonabant (an anorectic anti-obesity agent) underscores the importance of this heterocycle in modern medicine. The Knorr synthesis offers a robust and versatile route to substituted pyrazoles, making it an indispensable tool for medicinal chemists. However, when an unsymmetrical 1,3-dicarbonyl compound is employed, the reaction can, in principle, yield two distinct regioisomeric pyrazoles. The ability to selectively synthesize one isomer over the other is paramount, as different regioisomers often exhibit markedly different pharmacological profiles.

The Mechanistic Dichotomy: Unraveling the Path to Regioisomers

The regioselectivity of the Knorr pyrazole synthesis is dictated by the initial nucleophilic attack of the hydrazine on one of the two non-equivalent carbonyl groups of the unsymmetrical 1,3-dicarbonyl compound. This initial step leads to two competing reaction pathways, each culminating in a different pyrazole regioisomer.

The generally accepted mechanism proceeds through the following key steps:

-

Initial Attack: The more nucleophilic nitrogen of the hydrazine (in the case of substituted hydrazines) attacks one of the carbonyl carbons.

-

Dehydration: The resulting intermediate undergoes dehydration to form a hydrazone.

-

Cyclization: Intramolecular condensation occurs between the remaining carbonyl group and the other nitrogen of the hydrazine.

-

Final Dehydration: A second dehydration step yields the aromatic pyrazole ring.

The regiochemical outcome is determined at the very first step. The relative electrophilicity of the two carbonyl carbons and the steric hindrance around them are the primary determinants of which carbonyl group is preferentially attacked.

Figure 1: Competing pathways in the Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl, leading to two potential regioisomers.

Controlling Regioselectivity: A Multi-Factorial Approach

Achieving high regioselectivity in the Knorr pyrazole synthesis requires a careful consideration of electronic effects, steric hindrance, and reaction conditions.

Electronic Effects of Substituents

The electronic nature of the substituents (R1 and R2) on the unsymmetrical 1,3-dicarbonyl compound plays a crucial role in determining the electrophilicity of the adjacent carbonyl carbons.

-

Electron-Withdrawing Groups (EWGs): An EWG (e.g., -CF3, -NO2) will increase the partial positive charge on the adjacent carbonyl carbon, making it a harder electrophilic center and more susceptible to nucleophilic attack.

-

Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., -CH3, -OCH3) will decrease the electrophilicity of the nearby carbonyl carbon.

General Rule: The initial attack of the hydrazine will preferentially occur at the carbonyl carbon bearing the more electron-withdrawing substituent.

Steric Hindrance

The steric bulk of the substituents on both the 1,3-dicarbonyl and the hydrazine can significantly influence the regiochemical outcome.

-

Bulky Substituents on the Dicarbonyl: Large R1 or R2 groups can shield the adjacent carbonyl group, hindering the approach of the hydrazine nucleophile.

-

Bulky Substituents on the Hydrazine: A sterically demanding substituent on the hydrazine (R3) will preferentially attack the less sterically encumbered carbonyl group of the 1,3-dicarbonyl.

General Rule: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

The Interplay of Electronic and Steric Effects

In many cases, electronic and steric effects may be in opposition. For instance, a bulky, electron-withdrawing group might be present. In such scenarios, the regioselectivity will depend on the relative magnitude of these competing effects. A quantitative understanding often requires experimental investigation and can be highly substrate-dependent.

Reaction Conditions

The choice of solvent, temperature, and catalyst can have a profound impact on the regioselectivity.

-

Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states in the competing pathways. Protic solvents, for example, can hydrogen bond with the carbonyl groups and influence their reactivity.

-

Temperature: In cases where the activation energies for the two competing pathways are different, temperature can be used to favor one pathway over the other. Lower temperatures often lead to higher selectivity.

-

Catalysis: Acid or base catalysis is commonly employed in the Knorr synthesis. The nature of the catalyst can alter the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl groups, thereby influencing the regioselectivity. For example, the use of a milder acid catalyst might favor the kinetically controlled product, while a stronger acid at higher temperatures could lead to the thermodynamically more stable isomer.

Experimental Protocols for Determining Regioselectivity

A robust determination of the regiochemical outcome is essential. The following provides a general workflow for synthesis and analysis.

General Procedure for Knorr Pyrazole Synthesis

Materials:

-

Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

-

Hydrazine derivative (1.0 - 1.2 eq)

-

Solvent (e.g., ethanol, acetic acid)

-

Catalyst (optional, e.g., catalytic amount of HCl or H2SO4)

Procedure:

-

Dissolve the unsymmetrical 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the hydrazine derivative to the solution. If using a hydrazine salt, an equivalent of base (e.g., sodium acetate) may be required.

-

If using a catalyst, add it to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to isolate the pyrazole isomers.

Analytical Techniques for Regioisomer Characterization

Unequivocal structure elucidation of the resulting pyrazole isomers is critical. A combination of the following spectroscopic techniques is typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts of the protons on the pyrazole ring and the substituents can provide valuable information about the electronic environment and, thus, the isomeric structure.

-

¹³C NMR: The chemical shifts of the carbonyl carbons and the pyrazole ring carbons are also diagnostic.

-

2D NMR (e.g., HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) can reveal long-range couplings between protons and carbons, helping to establish the connectivity of the molecule. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, which can be used to differentiate between regioisomers.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the product and fragmentation patterns that can sometimes help in distinguishing isomers.

-

X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure.

Figure 2: A generalized workflow for the synthesis and analysis of pyrazole regioisomers from a Knorr synthesis.

Case Study: Regioselectivity in the Synthesis of Celecoxib Analogs

The synthesis of analogs of the COX-2 inhibitor Celecoxib often involves the condensation of a substituted phenylhydrazine with an unsymmetrical 1,3-dicarbonyl, 1,1,1-trifluoro-4-(4-methylphenyl)-2,4-butanedione. In this case, the trifluoromethyl group is a potent electron-withdrawing group, making the adjacent carbonyl carbon highly electrophilic. Consequently, the initial attack of the hydrazine occurs predominantly at this position, leading to the formation of the desired regioisomer with high selectivity.

| Reactant 1 (1,3-Dicarbonyl) | Reactant 2 (Hydrazine) | Major Regioisomer | Rationale |

| 1,1,1-Trifluoro-4-phenyl-2,4-butanedione | Phenylhydrazine | 1-Phenyl-3-phenyl-5-(trifluoromethyl)pyrazole | Strong EWG (-CF3) directs attack |

| 1-Phenyl-1,3-butanedione | Methylhydrazine | 1,5-Dimethyl-3-phenylpyrazole | Steric hindrance at the phenyl-substituted carbonyl |

Conclusion and Future Outlook

The Knorr pyrazole synthesis is a powerful and enduring reaction for the construction of a key heterocyclic scaffold. While the challenge of regioselectivity with unsymmetrical substrates is significant, a deep understanding of the interplay between electronic effects, steric hindrance, and reaction conditions allows for a high degree of control. For medicinal chemists and drug development professionals, the ability to rationally design and execute a regioselective Knorr synthesis is a critical skill for the efficient creation of new chemical entities with desired biological activities. Future research in this area may focus on the development of novel catalysts that can further enhance regioselectivity and expand the scope of the Knorr synthesis to even more complex and challenging substrates.

References

-

Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

The Expanding Therapeutic Landscape of Pyrazole Derivatives: A Technical Guide to Biological Activity Evaluation

Introduction: The Pyrazole Scaffold - A Cornerstone in Modern Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the realm of medicinal chemistry. Its unique structural and electronic properties have enabled the development of a vast array of therapeutic agents with diverse biological activities.[1][2][3] From the well-established anti-inflammatory drug celecoxib to novel agents targeting complex diseases, pyrazole derivatives continue to be a focal point for researchers, scientists, and drug development professionals.[3][4] This in-depth technical guide provides a comprehensive overview of the significant biological activities of novel pyrazole derivatives, focusing on the causality behind experimental choices and providing detailed, self-validating protocols for their evaluation. We will delve into the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of these versatile compounds, offering field-proven insights for their rational design and development.

I. Anticancer Activity: Targeting the Engines of Malignancy

The fight against cancer has seen significant contributions from pyrazole-based compounds, which have been shown to interact with a multitude of molecular targets crucial for tumor growth and survival.[3][5][6] These derivatives exhibit a range of anticancer mechanisms, including the inhibition of key signaling kinases and disruption of the cellular machinery essential for proliferation.[5][6]